molecular formula C10H18N2O B8011180 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8011180
M. Wt: 182.26 g/mol
InChI Key: OWITXTLBTBXEDK-UHFFFAOYSA-N
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Description

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic building block of high interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds, like the diazaspiro[4.5]decanone core, are prized for their three-dimensionality and structural rigidity, which can lead to improved selectivity and binding affinity when designing novel bioactive molecules . While data on this specific 2,7-diazaspiro isomer is limited in the public domain, its close structural relative, the 2,8-diazaspiro[4.5]decan-1-one scaffold, has demonstrated significant potential in pharmaceutical research. Derivatives of this analogous scaffold have been identified as potent inhibitors of key biological targets. For instance, they have shown promise as Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors , which are being investigated for their therapeutic potential in inflammatory diseases by blocking necroptosis, a form of programmed cell death . Furthermore, this class of compounds has been extensively explored as chitin synthase inhibitors , forming the basis for the development of new antifungal agents . The 2-ethyl substitution on the diazaspiro framework provides a versatile handle for further chemical modification and optimization during hit-to-lead campaigns. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-12-7-5-10(9(12)13)4-3-6-11-8-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWITXTLBTBXEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 2,7 Diazaspiro 4.5 Decan 1 One

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Further research in specialized, subscription-based chemical literature databases or direct experimental analysis would be required to obtain the necessary data to complete this request.

Other Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

While comprehensive experimental data from Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy for 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one are not extensively documented in publicly accessible literature, an understanding of its mass spectrometric behavior can be inferred from predicted data and the analysis of closely related structures. The electronic absorption and emission properties are generally discussed within the context of similar spirocyclic systems.

Mass Spectrometry

The introduction of an ethyl group at the N-2 position in this compound would be expected to yield a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve the loss of the ethyl group, cleavage of the piperidine (B6355638) or pyrrolidinone rings, and other characteristic fragmentations of diazaspiro systems.

Predicted Mass Spectrometry Data for Related Diazaspiro[4.5]decan-1-one Compounds

Compound NameMolecular FormulaAdductPredicted m/z
2,7-diazaspiro[4.5]decan-1-one hydrochlorideC₈H₁₄N₂O[M+H]⁺155.11789 uni.lu
[M+Na]⁺177.09983 uni.lu
[M-H]⁻153.10333 uni.lu
2-methyl-2,7-diazaspiro[4.5]decan-1-oneC₉H₁₆N₂O[M+H]⁺169.13355 uni.lu
[M+Na]⁺191.11549 uni.lu
[M-H]⁻167.11899 uni.lu

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule. For a saturated heterocyclic system like this compound, which lacks extensive conjugation, strong absorptions in the UV-Vis region are not typically expected. The primary chromophore is the amide group within the lactam ring. Saturated amides generally exhibit a weak n → π* transition at around 210-230 nm. The spirocyclic nature of the molecule and the presence of the second nitrogen atom in the piperidine ring are unlikely to significantly shift the absorption maximum into the visible region.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. A molecule must first absorb light (be a chromophore) to fluoresce. Given that this compound is not expected to have significant absorption in the UV-Vis region, it is also not expected to be strongly fluorescent. Many spirocyclic compounds, particularly those incorporated into larger conjugated systems like rhodamines, are known for their switching fluorescence properties. nih.govmdpi.com However, in the absence of such extensive electronic systems, the fluorescence of this compound is predicted to be negligible.

Computational and Theoretical Studies on the 2 Ethyl 2,7 Diazaspiro 4.5 Decan 1 One Framework

Quantum Chemical Investigations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of complex organic molecules like 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one.

The first step in a computational study involves geometry optimization to find the lowest energy arrangement of atoms in the molecule. For a flexible structure like this compound, which contains a six-membered piperidine (B6355638) ring, multiple conformations are possible. These typically include chair, boat, and twist-boat forms. The position of the ethyl group (axial vs. equatorial) on the lactam nitrogen also gives rise to distinct conformers.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the geometry of each potential conformer. The process systematically alters the molecular geometry to find the configuration with the minimum potential energy. Subsequent frequency calculations are performed to confirm that these optimized structures are true energy minima (i.e., have no imaginary frequencies).

The relative energies of these conformers are then compared to identify the most stable, or ground-state, conformation. The energy differences between conformers provide insight into the conformational flexibility and the energy barriers for interconversion. For the piperidine ring within the spirocyclic system, the chair conformation is generally expected to be the most stable due to minimized steric and torsional strain.

Table 1: Hypothetical Conformational Energy Analysis of this compound

Conformer Piperidine Ring Conformation Ethyl Group Orientation Relative Energy (kcal/mol)
I Chair Equatorial 0.00
II Chair Axial 2.15
III Twist-Boat Equatorial 5.80
IV Boat Equatorial 7.10

This table presents illustrative data showing the expected relative stability of different conformers. The chair conformation with an equatorial ethyl group is predicted to be the most stable.

Once the ground-state geometry is established, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to aid in signal assignment.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-C stretch). These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental IR spectra.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These predictions are crucial for understanding the molecule's photophysical properties. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Parameter Calculated Value Experimental Value
¹³C NMR (C=O) 172.5 ppm 171.8 ppm
¹H NMR (CH₂-ethyl) 2.95 ppm 2.91 ppm
IR Freq. (C=O stretch) 1695 cm⁻¹ 1680 cm⁻¹
UV-Vis (λ_max) 215 nm 212 nm

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity and electronic properties. nih.gov

HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Theory: NBO analysis provides a detailed picture of the charge distribution within the molecule. It calculates the charges on individual atoms, revealing the polarity of bonds and the location of electron-rich and electron-deficient centers. This information is useful for understanding intermolecular interactions and reaction mechanisms. nih.gov

Table 3: Illustrative Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV
NBO Charge on C (C=O) +0.55 e
NBO Charge on O (C=O) -0.60 e

Molecular Modeling and Simulation

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular modeling and simulation techniques are used to explore its dynamic behavior over time.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of all atoms over a period of time, generating a trajectory that reveals the molecule's dynamic nature. mdpi.comnih.gov

For this compound, an MD simulation would typically be run in a solvent box (e.g., water) to mimic physiological conditions. The simulation can reveal:

Conformational Transitions: How the molecule transitions between different stable and metastable conformations.

Flexibility: The degree of movement in different parts of the molecule. The Root Mean Square Fluctuation (RMSF) of atomic positions can be calculated to identify rigid and flexible regions.

Solvent Interactions: The formation and breaking of hydrogen bonds and other interactions with the surrounding solvent molecules.

The stability of the molecule's conformation during the simulation can be assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions relative to the initial optimized structure. A stable RMSD value over time indicates that the molecule is not undergoing major structural changes and is stable in its simulated environment. mdpi.com

The three-dimensional shape and rigidity of a molecule are key determinants of its ability to interact with biological targets. Spirocycles are often incorporated into drug candidates to increase their three-dimensionality and rigidity compared to simpler acyclic or monocyclic structures. nih.gov

Molecular Rigidity: Rigidity can be assessed from both DFT and MD studies. The energy barriers between different conformers calculated by DFT provide a measure of the energy required to change the molecule's shape. In MD simulations, low atomic fluctuations (low RMSF values) in the spirocyclic core would indicate a high degree of rigidity.

Steric Properties: The steric bulk and shape of the molecule can be analyzed by generating molecular surfaces, such as the van der Waals surface or the solvent-accessible surface area (SASA). These surfaces help visualize the molecule's size and shape, identifying regions that are sterically hindered or accessible for interaction. This analysis is crucial in drug design for understanding how a ligand might fit into the binding pocket of a receptor. nih.gov

Theoretical Investigations of Chiroptical Properties

The presence of a spirocenter renders this compound a chiral molecule, making the determination of its absolute configuration essential. Chiroptical spectroscopy, complemented by quantum chemical calculations, is a powerful method for the unambiguous assignment of stereochemistry, especially for conformationally flexible molecules. researchgate.netdntb.gov.ua Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) provide experimental spectra that serve as fingerprints for a specific enantiomer.

Theoretical modeling is crucial for interpreting these spectra. mdpi.com The process involves several steps:

Conformational Search: Identifying all low-energy conformations of the molecule using molecular mechanics force fields. nih.gov

Geometry Optimization: Optimizing the geometry of each conformer using Density Functional Theory (DFT). nih.gov

Spectral Simulation: Calculating the ECD and VCD spectra for each stable conformer using time-dependent DFT (TDDFT) for ECD and standard DFT for VCD. mdpi.comnih.gov

Boltzmann Averaging: Averaging the calculated spectra based on the predicted Boltzmann population of each conformer at a given temperature to generate the final theoretical spectrum. nih.gov

By comparing the resulting theoretical spectrum with the experimental one, the absolute configuration can be confidently assigned. researchgate.netmdpi.com For complex molecules, this computational approach is often more reliable than older empirical rules and is indispensable when suitable crystals for X-ray crystallography cannot be obtained. dntb.gov.ua

Table 1: Computational Methods in Chiroptical Spectroscopy
TechniqueAbbreviationComputational MethodKey Application
Electronic Circular DichroismECDTime-Dependent Density Functional Theory (TDDFT)Assigning absolute configuration based on electronic transitions (UV-Vis region). nih.gov
Vibrational Circular DichroismVCDDensity Functional Theory (DFT)Assigning absolute configuration based on vibrational transitions (IR region). researchgate.net
Optical Rotatory DispersionORDDFT or TDDFTPredicting the rotation of plane-polarized light at various wavelengths. researchgate.net

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov For the synthesis of a complex scaffold like this compound, these methods can map out entire reaction pathways, identify key intermediates, and calculate the energy barriers that govern the reaction rate.

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various routes, including domino reactions that form multiple carbon-carbon bonds in a single step. rsc.orgnih.gov DFT calculations can be used to model such complex transformations. nih.govyoutube.com By calculating the potential energy surface of the reaction, chemists can visualize the entire path from reactants to products. youtube.com

A key aspect of this is the localization of transition states (TS), which are the highest energy points along the reaction coordinate corresponding to an elemental reaction step. youtube.comrsc.org Computationally locating a TS structure and confirming it has exactly one imaginary frequency through vibrational analysis provides a definitive model of the fleeting molecular arrangement during bond formation or cleavage. youtube.com This allows for a detailed understanding of how factors like catalysts, substituents, and reaction conditions influence the reaction mechanism. For instance, a theoretical study could compare different plausible cyclization pathways to determine the most favorable route for forming the spirocyclic core.

Once the reactants, intermediates, transition states, and products of a reaction pathway have been computationally identified, their relative energies (often Gibbs free energies) can be calculated. youtube.com The difference in energy between a reactant/intermediate and the subsequent transition state is known as the activation energy or energy barrier. stackexchange.comreddit.com This barrier must be overcome for the reaction to proceed.

Table 2: Hypothetical Reaction Profile Data for a Spirocyclization Step
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant ComplexAcyclic precursor + catalyst0.0
TS1Transition state for C-N bond formation+22.5
Intermediate 1Monocyclic intermediate-5.2
TS2Transition state for spirocyclization+25.8
Product ComplexSpirocycle + catalyst-15.0

Quantitative Structure-Activity Relationship (QSAR) Modeling for Spiro Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. youtube.com These mathematical models help in predicting the activity of new compounds and guide the design of more potent molecules. The 2,8-diazaspiro[4.5]decan-1-one scaffold, an isomer of the title compound's core, has been successfully used in the development of potent kinase inhibitors, making this class of compounds an excellent subject for QSAR studies. nih.gov

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known biological activities. nih.gov These descriptors quantify various physicochemical properties:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Describing atomic connectivity and branching.

Statistical methods, such as multiple linear regression or machine learning algorithms like random forest and artificial neural networks, are then used to build an equation that links these descriptors to the biological activity (e.g., IC₅₀ or Kᵢ values). nih.govnih.gov

For spiro systems like diazaspiro[4.5]decanes, QSAR studies can reveal how modifications at different positions on the rings impact target binding. For example, in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives developed as TYK2/JAK1 kinase inhibitors, systematic exploration of substituents led to compounds with nanomolar potency and high selectivity. nih.gov A QSAR model for such a series could quantify the positive contribution of a specific substituent at one position and the negative steric effect of a bulky group at another, thereby guiding further optimization. acs.org

Table 3: Example of a Generic QSAR Model for Kinase Inhibition
Model ParameterValueDescription
EquationpIC₅₀ = 0.6LogP - 0.2TPSA + 0.9*N_RotB + 4.5Hypothetical linear regression model.
R² (Correlation Coefficient)0.85Indicates that 85% of the variance in activity is explained by the model. nih.gov
Q² (Cross-validation R²)0.72A measure of the model's predictive power on new data. nih.gov
Descriptors UsedLogP, TPSA, N_RotBLogP (hydrophobicity), TPSA (Topological Polar Surface Area), N_RotB (Number of Rotatable Bonds).

Note: This table presents a hypothetical QSAR model for illustrative purposes.

Reaction Mechanisms, Reactivity, and Chemical Transformations of 2 Ethyl 2,7 Diazaspiro 4.5 Decan 1 One

In-Depth Mechanistic Studies of Spirocycle Annulation

The formation of the 2,7-diazaspiro[4.5]decane core is a critical step in the synthesis of the title compound. While specific mechanistic studies for the ethyl derivative are not prevalent, the general strategies for constructing such spiro-lactam frameworks provide valuable insights.

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various catalytic methods, often involving transition metals. For instance, palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides have been shown to produce diazaspiro[4.5]decanes with exocyclic double bonds. rsc.org This process involves a cascade of carbon-carbon bond formations, highlighting the efficiency of catalytic cycles in constructing complex spirocyclic systems. rsc.org

In related spiro-lactam syntheses, ligand effects play a crucial role in determining the stereochemical outcome. For example, in the enantioselective intramolecular aza-Heck cyclization to form piperidine (B6355638) rings, the choice of a chiral P-O ligand is critical for achieving high selectivity. nih.gov Although not directly applied to 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one, these principles suggest that the synthesis of enantiomerically pure forms of this compound would likely rely on carefully selected chiral catalysts and ligands to control the stereochemistry at the spiro-center.

Table 1: Catalytic Approaches to Spiro-Lactam and Related Spirocyclic Scaffolds

Catalytic SystemReaction TypeKey FeaturesRelevant Compound Class
Pd(OAc)₂/PPh₃Domino C-C coupling/spirocyclizationForms three C-C bonds in one potDiazaspiro[4.5]decanes
Chiral P-O Ligand/PalladiumEnantioselective 6-exo aza-Heck cyclizationHigh enantioselectivity in piperidine ring formationPiperidines
Zinc(II) compoundsNucleophilic addition of amines to nitrilesCatalyzes amidine formation for heterocycle synthesisAmidines from piperidines

The construction of the 2,7-diazaspiro[4.5]decan-1-one ring system likely proceeds through key intermediates. A common strategy for the synthesis of related 1,3-diazaspiro[4.5]decane-2,4-diones involves a Strecker reaction to form an α-amino nitrile hydrochloride intermediate. mdpi.com This is followed by cyclization to form the spirocyclic hydantoin. mdpi.com A similar approach for this compound could be envisioned, starting from a suitable piperidine-based precursor.

In the synthesis of spiro-fused β-lactams, ketenes are often key reactive intermediates in [2+2] cycloaddition reactions with imines (Staudinger synthesis). researchgate.net While the title compound is a γ-lactam, the principle of using reactive intermediates to construct the spirocyclic core is a common theme in the synthesis of such molecules.

Synthetic Transformations of the Spirocyclic Lactam Moiety

The lactam and the secondary amine in the piperidine ring are the primary sites for further chemical transformations of this compound.

The oxidation of the 2,7-diazaspiro[4.5]decan-1-one core can potentially occur at several positions. The secondary amine in the piperidine ring is susceptible to oxidation to form a nitroxide radical or an N-oxide. The carbon atoms adjacent to the nitrogen atoms can also be targeted for oxidation. While specific studies on the oxidation of this compound are not available, general principles of amine and lactam oxidation apply. For instance, the oxidation of cyclic amines can lead to the formation of lactams. researchgate.net

In the context of related spiro compounds like Spiro-OMeTAD, used in perovskite solar cells, oxidation is a key process to enhance conductivity. ucsd.edursc.orgnih.govnih.govrsc.org This oxidation is often achieved chemically or electrochemically and is crucial for the material's function. ucsd.edursc.orgnih.govnih.govrsc.org While the purpose is different, these studies demonstrate the feasibility of oxidizing complex spirocyclic molecules containing nitrogen atoms.

The lactam moiety in this compound can be reduced to the corresponding cyclic amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would yield 2-ethyl-2,7-diazaspiro[4.5]decane. The partial reduction of cyclic imides to form lactams is also a known transformation. researchgate.net

Catalytic hydrogenation is another important reduction method, particularly for the reduction of carbon-carbon double bonds. youtube.com While the core of the title compound is saturated, any synthetic precursors with unsaturation could be subjected to catalytic hydrogenation to yield the saturated spirocyclic framework. youtube.com

Table 2: Potential Chemical Transformations of this compound

Reaction TypeReagents/ConditionsPotential Product
Lactam ReductionLiAlH₄2-Ethyl-2,7-diazaspiro[4.5]decane
N-AlkylationAlkyl halide, baseN-alkylated piperidine derivative
N-AcylationAcyl chloride, baseN-acylated piperidine derivative

The secondary amine in the piperidine ring of this compound is a nucleophilic center and can readily undergo reactions with electrophiles. These include alkylation with alkyl halides to introduce a substituent on the piperidine nitrogen, and acylation with acyl chlorides or anhydrides to form the corresponding amide.

Electrophilic substitution at the nitrogen of the lactam is less common due to the electron-withdrawing effect of the adjacent carbonyl group. However, the nitrogen atom can still react under certain conditions. More likely are reactions involving the enolate of the lactam, which can be formed by deprotonation of the α-carbon with a strong base. This enolate can then react with various electrophiles, allowing for functionalization at the carbon atom adjacent to the carbonyl group.

While direct experimental data for this compound is scarce, the fundamental reactivity patterns of its constituent functional groups provide a solid basis for predicting its chemical behavior in various synthetic transformations. Future research dedicated to this specific molecule will be necessary to fully elucidate its reaction mechanisms and explore its potential applications.

Ring-Opening and Rearrangement Reactions of the Diazaspiro System

The diazaspiro[4.5]decane framework, containing both a lactam and a piperidine ring, is susceptible to various ring-opening and rearrangement reactions, primarily driven by the inherent strain of the spirocyclic system and the reactivity of the amide bond within the lactam.

Ring-Opening Reactions:

The most common ring-opening reaction for the lactam portion of the molecule is hydrolysis, which can be catalyzed by either acid or base. This process involves the cleavage of the amide bond to yield an amino acid derivative.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the cleavage of the C-N bond, leading to the opening of the lactam ring. The resulting product would be a piperidine-substituted amino acid.

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactam. This is followed by the elimination of the nitrogen anion, which is subsequently protonated to yield the ring-opened amino acid.

While specific kinetic data for this compound is not available, the general principles of lactam hydrolysis suggest that the reaction rate is influenced by factors such as pH, temperature, and the presence of catalysts.

Rearrangement Reactions:

Rearrangements of spirocyclic systems can be complex and are often driven by the desire to relieve ring strain. For diazaspiro[4.5]decan-1-ones, potential rearrangements could involve the expansion or contraction of one of the heterocyclic rings, or the migration of substituents.

One notable rearrangement in a related system is the Overman rearrangement, which has been utilized in the diastereoselective synthesis of novel spiropiperidine templates. rsc.org Although this is a synthetic application, it highlights the potential for rearrangements within this class of molecules under specific conditions, such as elevated temperatures. rsc.org For instance, the thermal rearrangement of a related spiropiperidine imidate was observed to be a complex process. rsc.org

Transannular rearrangements, where a bond is formed between non-adjacent atoms in a ring system, have also been observed in activated lactams like diketopiperazines, leading to substituted pyrrolidine-2,4-diones. researchgate.net While not directly reported for the 2,7-diazaspiro[4.5]decane system, the possibility of such rearrangements under activating conditions cannot be entirely ruled out.

Stability and Degradation Pathways under Varied Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Degradation would likely proceed through the hydrolysis of the lactam ring or oxidation of the piperidine nitrogen.

Hydrolytic Stability:

As discussed in the context of ring-opening reactions, the lactam functionality is the primary site of hydrolytic instability. The rate of hydrolysis is expected to be pH-dependent, with increased degradation under both strongly acidic and basic conditions. The stability of the piperidine ring itself is generally higher than that of the lactam.

Thermal Stability:

At elevated temperatures, this compound may undergo thermal degradation. Potential pathways include decarboxylation, dehydrogenation of the piperidine ring, or more complex fragmentation and rearrangement reactions. Studies on related spiro-β-lactams have noted the possibility of decomposition during separation at elevated temperatures due to torsional, steric, and angular strains. utrgv.edu

Photochemical Stability:

Exposure to ultraviolet (UV) radiation can induce photochemical reactions. For molecules containing carbonyl groups and heteroatoms, such as this compound, potential photochemical pathways include Norrish Type I and Type II reactions of the lactam carbonyl, leading to ring cleavage or the formation of other photoproducts. Photochemical methods have been employed in the synthesis of spiro-β-lactams, indicating the susceptibility of related structures to photochemical transformations. rsc.org

The following table summarizes the expected stability of this compound under various conditions, based on the general reactivity of its constituent functional groups.

ConditionExpected StabilityPrimary Degradation Pathway(s)
Acidic (low pH) LowAcid-catalyzed hydrolysis of the lactam ring.
Neutral (pH ~7) ModerateSlow hydrolysis of the lactam ring.
Basic (high pH) LowBase-catalyzed hydrolysis of the lactam ring.
Elevated Temperature Moderate to LowThermal decomposition, potential rearrangement.
UV/Visible Light Moderate to LowPhotochemical degradation (e.g., Norrish reactions).

It is important to note that the presence of the ethyl group on the piperidine nitrogen may have a subtle influence on the reactivity and stability of the molecule compared to the unsubstituted parent compound, primarily through steric and electronic effects. However, without specific experimental data for this compound, these discussions remain based on established principles of organic chemistry and studies of analogous structures.

Advanced Applications in Synthetic Organic Chemistry and Chemical Sciences

2-Ethyl-2,7-diazaspiro[4.5]decan-1-one as a Building Block for Architecturally Complex Molecules

The rigid framework of this compound, which features a spirocyclic junction and multiple points for functionalization, makes it a potentially valuable building block for the synthesis of architecturally complex molecules. While specific examples detailing the use of this compound in the construction of larger, intricate molecular architectures are not extensively documented in publicly available research, the broader class of diazaspirocycles is recognized for its utility in creating novel molecular entities. The synthesis of related diazaspiro[4.5]decanes has been achieved through methods like the condensation of cyclohexanone (B45756) with ethylenediamine. mobt3ath.com The inherent conformational rigidity of the spirocyclic core is a desirable feature in the design of complex molecules with well-defined three-dimensional shapes.

Development of Chiral Ligands and Organocatalysts Incorporating the Diazaspirodecane Core

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.netsigmaaldrich.com Chiral spirocyclic compounds are sought after as backbones for ligands and catalysts due to their rigid nature, which can effectively translate chiral information to a catalytic center. While the application of this compound in this context is an area of emerging research, the broader family of diazaspiro compounds presents significant potential. Multifunctional chiral phosphines, for instance, have been shown to be effective organocatalysts in reactions like the Morita-Baylis-Hillman reaction by incorporating both Lewis basic and Brønsted acidic sites. nih.gov The development of chiral variants of this compound could lead to novel catalysts for a range of asymmetric transformations.

Synthesis of Novel Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The synthesis of novel heterocyclic systems is a continuous effort in organic chemistry. pitt.edumdpi.com Diazaspiro compounds like this compound can serve as precursors for more complex heterocyclic scaffolds. For instance, the synthesis of 1,3-diazaspiro[4.5]decane derivatives has been reported, highlighting the accessibility of this class of compounds. acs.org The reactivity of the nitrogen atoms and the adjacent carbonyl group in this compound could be exploited to construct fused or spiro-annulated heterocyclic systems, leading to novel chemical entities with potentially interesting biological or material properties.

Exploration in Advanced Polymeric and Material Science Research

The incorporation of unique molecular scaffolds into polymers can lead to materials with novel properties. psu.edu While the specific use of this compound in polymer and material science is not yet well-established, the properties of diazaspirocycles suggest potential applications. The rigidity of the spirocyclic core could be imparted to a polymer backbone, influencing its thermal and mechanical properties. Furthermore, the presence of nitrogen atoms offers sites for hydrogen bonding or metal coordination, which could be utilized in the design of self-healing materials or porous organic frameworks. Future research may explore the polymerization of functionalized this compound derivatives to create advanced materials.

Future Perspectives and Emerging Research Paradigms for 2 Ethyl 2,7 Diazaspiro 4.5 Decan 1 One Research

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance safety and efficiency. For a molecule like 2-Ethyl-2,7-diazaspiro[4.5]decan-1-one, future synthetic strategies will likely pivot towards more sustainable methodologies.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often reduce the need for hazardous solvents. For instance, a green chemical approach for the synthesis of related 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates has been successfully demonstrated using focused microwave irradiation in solvent-free conditions, significantly cutting down reaction times. mobt3ath.com It is conceivable that a similar approach could be developed for the cyclization steps in the synthesis of this compound.

Another key area of innovation lies in biocatalysis . The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild reaction conditions, such as aqueous environments and ambient temperatures. nih.govnih.gov Future research could focus on identifying or engineering enzymes, such as lipases or esterases, for the stereoselective synthesis of chiral precursors to this compound. nih.gov The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further streamline the synthesis and align with green chemistry principles. nih.gov The use of flow biocatalysis, where substrates are passed through a reactor containing immobilized enzymes, could also offer a sustainable and scalable production method. mdpi.com

Green Chemistry ApproachPotential Advantage for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, solvent-free conditions.
Biocatalysis (Enzymatic)High stereoselectivity, mild reaction conditions, biodegradable catalysts.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters.
Use of Greener SolventsReduced environmental impact, improved safety profile of the process.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to transform the landscape of chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and optimal reaction conditions. eurekalert.orgrjptonline.org For a target molecule like this compound, these technologies can be leveraged in several ways.

Furthermore, ML models can be trained to predict reaction yields and identify optimal reaction conditions , such as temperature, solvent, and catalyst. beilstein-journals.org By analyzing large datasets of similar reactions, these models can guide the experimental design, reducing the number of trial-and-error experiments needed and thus accelerating the research and development process. For example, a model could be trained on data from the synthesis of various diazaspirocycles to predict the best conditions for the ethylation and cyclization steps in the formation of this compound.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthetic AnalysisDiscovery of novel and more efficient synthetic routes. chemrxiv.orgnih.gov
Reaction Condition OptimizationPrediction of optimal solvents, catalysts, and temperatures for key synthetic steps. beilstein-journals.org
Product Selectivity PredictionForecasting the formation of desired stereoisomers or regioisomers.
De Novo Drug DesignGeneration of novel derivatives with potentially enhanced biological activity.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. Future research will likely focus on both homogeneous and heterogeneous catalysts that can control the stereochemistry and regiochemistry of the synthetic transformations.

One area of exploration is the use of asymmetric catalysis to produce enantiomerically pure forms of the target compound. This is particularly important for potential pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral catalysts, such as those based on transition metals with chiral ligands, could be employed in key bond-forming reactions.

Computational chemistry will play a pivotal role in the design of these novel catalysts. mdpi.com Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the performance of different catalyst structures, thereby guiding the synthesis of more effective catalysts. mdpi.com For instance, computational screening could identify promising metal-ligand combinations for the catalytic amination or cyclization reactions involved in the synthesis of the diazaspiro[4.5]decane core.

A one-step synthesis of diazaspiro[4.5]decane scaffolds has been reported using a palladium catalyst, highlighting the potential for transition metal catalysis in constructing this core structure. rsc.org Future work could build upon this by developing catalysts that allow for the introduction of the ethyl group with high stereocontrol.

Development of High-Throughput Synthesis and Screening Methodologies

To explore the chemical space around this compound and to identify derivatives with potentially useful properties, high-throughput synthesis and screening (HTS) methodologies are indispensable.

Automated synthesis platforms can be employed to rapidly generate libraries of related compounds by systematically varying the substituents on the diazaspiro[4.5]decan-1-one scaffold. sigmaaldrich.comnih.gov These platforms, often utilizing flow chemistry, can perform reactions in a miniaturized and parallel fashion, significantly increasing the rate of compound production. nih.govsyrris.com For instance, an automated system could be programmed to react a common precursor with a diverse range of alkylating or acylating agents to create a library of N-substituted derivatives.

Once these compound libraries are synthesized, they can be subjected to high-throughput screening to assess their biological activity or material properties. iu.edu This involves the use of robotic systems to test thousands of compounds in parallel against a specific biological target or in a particular functional assay. upenn.edu For example, if this compound is being investigated as a potential drug candidate, a library of its derivatives could be screened against a panel of relevant enzymes or receptors to identify potent and selective modulators.

HTS ComponentApplication to this compound Research
Automated SynthesisRapid generation of a library of derivatives with diverse substitutions. sigmaaldrich.com
Flow ChemistryScalable and efficient synthesis of lead compounds and their analogs. syrris.com
High-Throughput ScreeningIdentification of derivatives with desired biological or material properties. iu.edu
Compound Library DesignCreation of focused libraries to explore structure-activity relationships.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity

The ability to predict the reactivity of a molecule before it is synthesized can greatly accelerate the discovery of new chemical transformations and the development of novel applications. For this compound, a combination of theoretical calculations and experimental validation can uncover previously unknown aspects of its chemical behavior.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. mdpi.com For example, DFT calculations could identify the most likely sites for electrophilic or nucleophilic attack, or predict the stability of potential intermediates and transition states in a given reaction. This information can guide the design of new reactions and the synthesis of novel derivatives.

Another area of future research is the prediction of metabolic fate . For any compound being considered for pharmaceutical development, understanding how it is metabolized by the body is crucial. Computational models can predict the likely sites of metabolism on the this compound scaffold, helping to anticipate potential metabolites and guide the design of more metabolically stable analogs. nih.gov

These theoretical predictions would then be followed by experimental validation in the laboratory. The synergy between computational prediction and experimental work is a powerful paradigm for modern chemical research, enabling a more rational and efficient exploration of the chemical world.

Q & A

Q. Methodological strategies :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd(OAc)₂) to improve cyclization efficiency and reduce dimerization .
  • Solvent effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to control reaction kinetics and selectivity .
  • Temperature gradients : Use stepwise heating (e.g., 60°C → 100°C) to favor intramolecular reactions over intermolecular side reactions .
    Validation : Monitor reaction progress via TLC/LC-MS and quantify by-products using HPLC with a C18 column .

Advanced: How can conformational analysis of the spirocyclic core be performed computationally?

  • Cremer-Pople puckering parameters : Calculate ring puckering amplitudes (θ) and phase angles (φ) using DFT methods (e.g., B3LYP/6-31G*) to model spirocyclic distortions .
  • Molecular dynamics (MD) : Simulate ring-flipping dynamics in explicit solvent (e.g., water or DMSO) to assess conformational stability .
    Case study : For 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, MD simulations revealed a preference for chair-like conformations in the oxazolidinone ring .

Basic: What biological targets are associated with this compound derivatives?

  • Chitin synthase inhibition : Diazaspiro derivatives show antifungal activity by targeting fungal cell wall synthesis .
  • Neurological targets : Modulate NMDA or GABA receptors due to structural mimicry of natural alkaloids .
  • Enzyme inhibition : Potential activity against proteases or kinases via hydrogen bonding with the diazaspiro core .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Q. Methodology :

  • Substituent variation : Synthesize analogs with modified ethyl groups (e.g., propyl, isopropyl) and test biological activity .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the spiro N-atom) .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., chitin synthase) to correlate substituent effects with potency .

Advanced: How to resolve contradictions in experimental data (e.g., conflicting NMR vs. X-ray results)?

  • Purity verification : Re-run NMR in deuterated DMSO to detect residual solvents or impurities masking true signals .
  • Crystallographic re-refinement : Re-analyze X-ray data using SHELXL with updated constraints (e.g., anisotropic displacement parameters) .
  • Dynamic effects : Consider temperature-dependent NMR to identify conformational exchange broadening signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.